チモサポニンA1

概要

科学的研究の応用

作用機序

チモサポニンA1は、複数の分子標的と経路を通じて効果を発揮します。 炎症、アポトーシス、細胞増殖に関与する酵素や受容体の活性を調節します . This compoundが影響を与える主要な経路には、NF-κB、mTOR、PI3K/AKT経路があります . これらの経路と相互作用することで、this compoundは癌細胞の増殖を阻害し、炎症を抑制し、神経を損傷から保護することができます .

類似化合物の比較

類似化合物

チモサポニンAIII: アネマルレナ・アスフォデロイデス・ブンゲから単離された別のステロイドサポニンで、同様の薬理活性を持っています.

チモサポニンBIII: 血糖降下作用と抗炎症作用を示します.

サルササポゲニン: 抗がん作用と抗炎症作用を持つサポゲニンです.

独自性

This compoundは、特定の分子構造を持つため、さまざまな分子標的と経路と相互作用することができます . 複数のシグナル伝達経路を同時に調節する能力により、さまざまな疾患において潜在的な治療応用を持つ汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Timosaponin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Timosaponin A1 has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways . Additionally, Timosaponin A1 interacts with the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulating cell proliferation and survival .

Cellular Effects

Timosaponin A1 exerts significant effects on various cell types and cellular processes. In cancer cells, Timosaponin A1 induces autophagy and apoptosis, leading to cell death . It also affects cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are critical for cell growth and survival . Furthermore, Timosaponin A1 influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, Timosaponin A1 has been shown to protect against oxidative stress and inflammation, thereby enhancing cell survival and function .

Molecular Mechanism

The molecular mechanism of Timosaponin A1 involves several key interactions at the molecular level. Timosaponin A1 binds to and inhibits PDE5, resulting in elevated cGMP levels and activation of the cGMP/PKG signaling pathway . This pathway plays a crucial role in regulating cell growth, apoptosis, and other cellular functions. Additionally, Timosaponin A1 modulates the activity of the EGFR and PI3K/Akt pathways, leading to changes in cell proliferation, survival, and metabolism . Timosaponin A1 also induces autophagy by promoting the formation of autophagic vacuoles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Timosaponin A1 have been observed to change over time. Timosaponin A1 exhibits stability under various conditions, maintaining its activity and potency . Prolonged exposure to Timosaponin A1 can lead to degradation and reduced efficacy . In in vitro studies, Timosaponin A1 has been shown to induce autophagy and apoptosis in a time-dependent manner, with early autophagic responses followed by apoptotic cell death . In in vivo studies, Timosaponin A1 has demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and enhanced neuroprotection .

Dosage Effects in Animal Models

The effects of Timosaponin A1 vary with different dosages in animal models. At low doses, Timosaponin A1 exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, Timosaponin A1 can induce toxic effects, including hepatotoxicity and nephrotoxicity . In cancer models, Timosaponin A1 has been shown to inhibit tumor growth in a dose-dependent manner, with higher doses leading to greater inhibition of tumor proliferation and metastasis . Additionally, Timosaponin A1 has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer’s disease .

Metabolic Pathways

Timosaponin A1 is involved in several metabolic pathways, including deglycosylation and oxidation reactions . In vivo studies have shown that Timosaponin A1 undergoes biotransformation in the liver and intestines, resulting in the formation of various metabolites . These metabolites are further processed and excreted through the urine and feces . Timosaponin A1 also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body .

Transport and Distribution

Timosaponin A1 is transported and distributed within cells and tissues through various mechanisms. It exhibits high efflux transport, which is mediated by transporters such as P-glycoprotein (P-gp) . This efflux transport limits the intracellular accumulation of Timosaponin A1, affecting its bioavailability and efficacy . In animal models, Timosaponin A1 has been shown to distribute to various tissues, including the liver, kidneys, and brain . The distribution of Timosaponin A1 is influenced by factors such as tissue permeability, blood flow, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of Timosaponin A1 plays a crucial role in its activity and function. Timosaponin A1 has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and promotes the release of cytochrome c, leading to apoptosis . Additionally, Timosaponin A1 is involved in the formation of autophagic vacuoles, which are essential for the autophagic process . The localization of Timosaponin A1 to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .

準備方法

合成経路と反応条件

チモサポニンA1の調製には、通常、アネマルレナ・アスフォデロイデス・ブンゲの根茎からの抽出が用いられます。 抽出プロセスには、乾燥、粉砕、エタノールまたはメタノールを用いた溶媒抽出などのいくつかのステップが含まれます . 粗抽出物はその後、高性能液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて、this compoundを単離および精製します .

工業生産方法

This compoundの工業生産は、同様の抽出と精製のプロセスに従いますが、より大規模に行われます。 高度なクロマトグラフィー技術と酵素法の使用により、this compoundの収量と純度を高めることができます . さらに、アネマルレナ・アスフォデロイデスの根茎の塩処理により、this compoundの濃度を高めることができます .

化学反応の分析

反応の種類

チモサポニンA1は、酸化、還元、加水分解などのさまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、その薬理活性を高めるために不可欠です。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、this compoundに酸素含有官能基を導入するために使用されます.

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、特定の官能基を還元するために使用されます.

加水分解: 塩酸や水酸化ナトリウムを用いた酸性または塩基性加水分解は、this compoundをアグリコンと糖部分に分解することができます.

生成される主な生成物

これらの反応から生成される主な生成物には、薬理活性を変えたthis compoundのさまざまな誘導体があります .

科学研究への応用

類似化合物との比較

Similar Compounds

Timosaponin AIII: Another steroidal saponin isolated from Anemarrhena asphodeloides Bunge with similar pharmacological activities.

Timosaponin BIII: Exhibits hypoglycemic and anti-inflammatory effects.

Sarsasapogenin: A sapogenin with anti-cancer and anti-inflammatory properties.

Uniqueness

Timosaponin A1 is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways . Its ability to modulate multiple signaling pathways simultaneously makes it a versatile compound with potential therapeutic applications in various diseases .

生物活性

Timosaponin A1 is a saponin compound derived from various plant sources, particularly those used in traditional Chinese medicine. While research on Timosaponin A1 itself is limited, studies on its analogues, particularly Timosaponin A-III and B-II, provide insights into its potential biological activities. This article summarizes the biological activity of Timosaponin A1 based on available literature, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Timosaponins

Timosaponins are steroidal saponins known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Timosaponin A1 is structurally similar to Timosaponin A-III and B-II, which have been studied extensively for their pharmacological properties.

1. Anticancer Activity

Although specific studies on Timosaponin A1 are scarce, the following findings regarding its analogues suggest potential anticancer properties:

- Timosaponin A-III has demonstrated significant cytotoxic effects across various cancer cell lines. It induces apoptosis through mechanisms involving the activation of caspases and mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production and cytochrome c release .

- Timosaponin B-II has shown anti-inflammatory effects that may contribute to its anticancer activity by reducing inflammation-related tumor promotion .

The mechanisms by which Timosaponins exert their biological effects include:

- Induction of Apoptosis : Timosaponin A-III promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial integrity .

- Cell Cycle Arrest : Studies indicate that Timosaponin A-III can induce cell cycle arrest at the G2/M phase in non-small cell lung cancer (NSCLC) cells .

- Autophagy Induction : Research shows that Timosaponin A-III induces autophagy prior to apoptosis in HeLa cells. This process is characterized by the formation of autophagic vacuoles and is believed to have a protective role against apoptosis .

3. Antiangiogenic Effects

Timosaponin A-III has been reported to exhibit antiangiogenic properties through the inhibition of vascular endothelial growth factor (VEGF) signaling pathways. This effect was observed in human umbilical vein endothelial cells (HUVECs) and zebrafish models, suggesting its potential utility in cancer treatment by inhibiting tumor neovascularization .

Summary of Findings

Case Studies

While direct case studies focusing exclusively on Timosaponin A1 are lacking, the following highlights from related compounds illustrate potential avenues for future research:

-

Timosaponin A-III in Cancer Treatment :

- In vitro studies have shown that treatment with Timosaponin A-III results in significant reductions in cell viability across various cancer cell lines, including breast and lung cancers.

- Animal models demonstrated that administration of Timosaponin A-III led to decreased tumor volumes and improved survival rates.

-

Potential Applications :

- The promising anticancer activities observed in related compounds suggest that further investigation into Timosaponin A1 could reveal similar therapeutic potentials.

特性

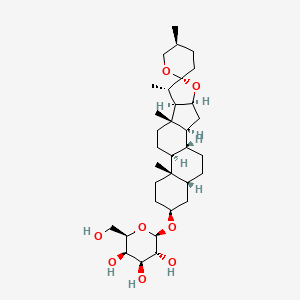

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEIIZNXGCIAAL-MYNIFUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?

A1: The identification of Timosaponin A1 in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of Timosaponin A1 and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like Timosaponin A1.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。